![molecular formula C15H17ClN4O B6445367 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine CAS No. 2640962-89-4](/img/structure/B6445367.png)

2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

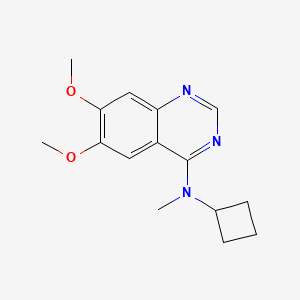

The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also has a methoxy group (-OCH3) and a chlorophenyl group (a benzene ring with a chlorine atom) attached .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly used methods . These techniques can provide information about the molecular weight, functional groups, and the connectivity of atoms within the molecule.Scientific Research Applications

CPPM has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of oxidative stress and inflammation, as well as for investigating the mechanism of action of various drugs. Additionally, CPPM has been found to be a valuable tool for studying the effects of environmental toxins on cell health.

Mechanism of Action

The mechanism of action of CPPM is not fully understood. However, it is believed that CPPM may act as an antioxidant and anti-inflammatory agent. It is also believed that CPPM may act as an inhibitor of certain enzymes involved in the metabolism of drugs, as well as an inhibitor of certain metabolic pathways.

Biochemical and Physiological Effects

CPPM has been found to have a variety of biochemical and physiological effects. It has been found to reduce the levels of certain pro-inflammatory cytokines, as well as to reduce the levels of certain pro-oxidant enzymes. Additionally, CPPM has been found to reduce the levels of certain pro-apoptotic enzymes, as well as to reduce the levels of certain pro-tumorigenic proteins.

Advantages and Limitations for Lab Experiments

CPPM has several advantages and limitations when used in laboratory experiments. One of the main advantages of CPPM is its low cost and ease of synthesis. Additionally, CPPM has been found to be relatively stable and can be stored for extended periods of time. However, CPPM has some limitations, such as its limited solubility in water and its potential to interact with other compounds.

Future Directions

As CPPM continues to be studied, there are several potential future directions for its use in scientific research. One potential direction is the use of CPPM in combination with other compounds to enhance the efficacy of certain drugs. Additionally, CPPM could be used to study the effects of environmental toxins on cell health, as well as to investigate the mechanism of action of various drugs. Finally, CPPM could be used to develop novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

CPPM is synthesized through a two-step process. The first step involves the reaction of 4-(3-chlorophenyl)piperazine with 5-methoxy-2-chloropyrimidine in the presence of an acid catalyst. This reaction produces the intermediate, 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxy-2-chloropyrimidine. The second step involves the reaction of this intermediate with a base catalyst to form the final product, CPPM.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown to interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, which can influence its function .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c1-21-14-10-17-15(18-11-14)20-7-5-19(6-8-20)13-4-2-3-12(16)9-13/h2-4,9-11H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEONFDMVKXCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445288.png)

![2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6445292.png)

![N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445296.png)

![1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine](/img/structure/B6445311.png)

![1-(azepan-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445324.png)

![3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6445337.png)

![4-({4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6445342.png)

![3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6445343.png)

![1-(azepan-1-yl)-2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445353.png)

![N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B6445360.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6445363.png)

![N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445371.png)

![1-(azepan-1-yl)-2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445377.png)